

Evaluating the selectivity of ARL67156 for NTPDase1 over other ectonucleotidases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARL67156

Cat. No.: B1142884

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ARL67156: A Comparative Analysis of its Selectivity for NTPDase1

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of enzyme inhibitors is paramount. This guide provides a detailed evaluation of **ARL67156**, a widely utilized ecto-ATPase inhibitor, with a specific focus on its selectivity for Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1) over other key ectonucleotidases.

ARL67156, chemically known as 6-N,N-Diethyl-D- β - γ -dibromomethylene adenosine triphosphate, is a competitive inhibitor of certain ectonucleotidases.^{[1][2]} Its mechanism of action stems from the substitution of the β - γ phosphodiester bond with a phosphodibromomethyl bond, rendering it resistant to hydrolysis by these enzymes.^{[1][2][3]} This characteristic allows it to prolong the signaling effects of extracellular ATP and other nucleotides by impeding their breakdown.

Quantitative Comparison of Inhibitory Activity

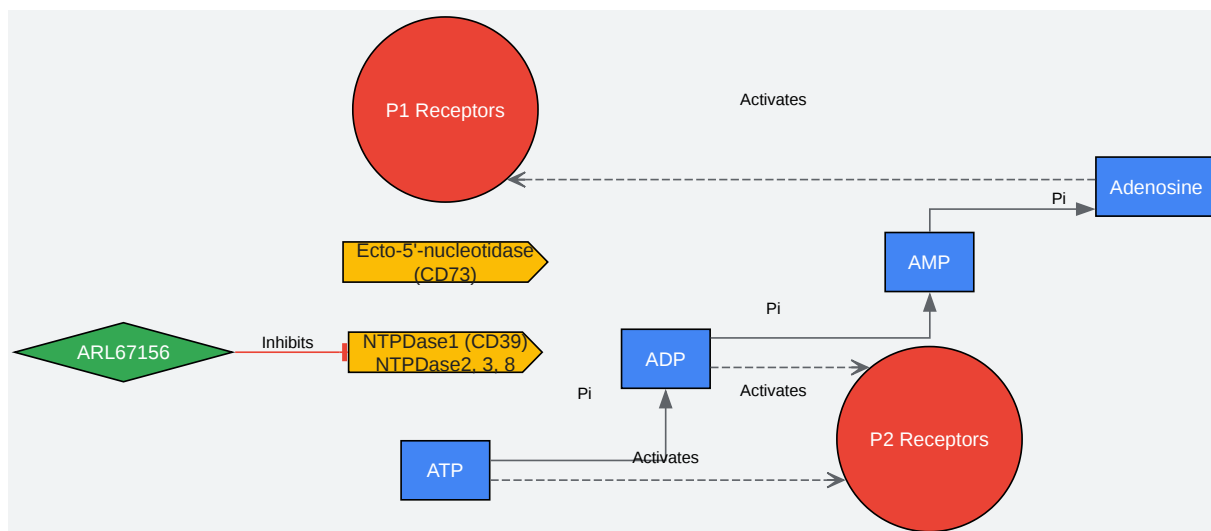
The selectivity of **ARL67156** has been characterized against a panel of human ectonucleotidases. The following table summarizes the key inhibition constants (K_i) for **ARL67156** against NTPDase1 and other related enzymes.

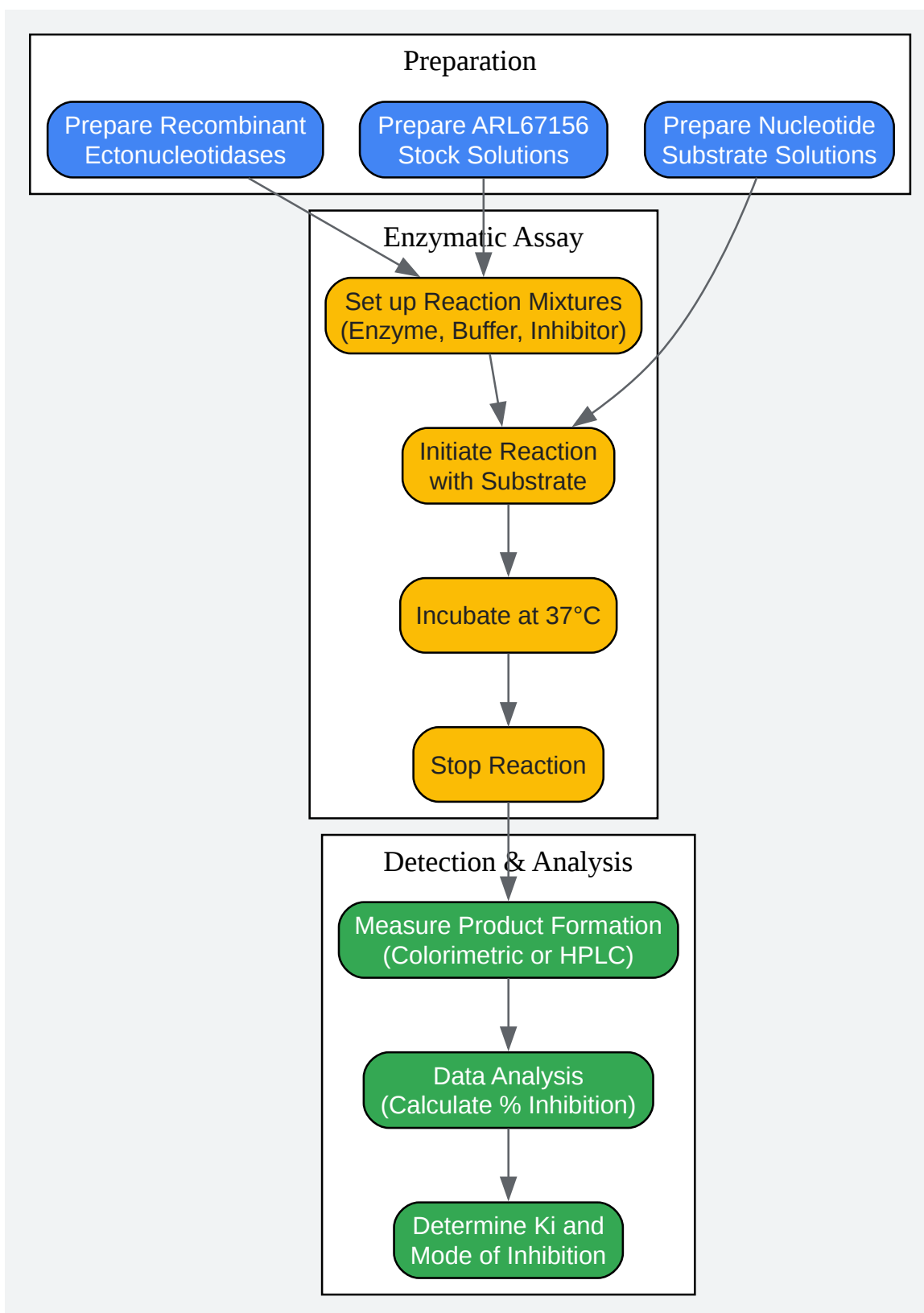
Enzyme	Substrate(s)	ARL67156 Inhibition Constant (Ki) in μM
NTPDase1 (CD39)	ATP, ADP	11 ± 3 [1] [4]
NTPDase2	ATP > UTP	Less Affected [1] [4] [5]
NTPDase3	ATP, UTP	18 ± 4 [1] [4]
NTPDase8	ATP, UTP	Less Affected (human) [1] [4] [5]
NPP1	ATP, Ap3A	12 ± 3 [1] [4]
NPP3	pnp-TMP	Less Affected [1] [4] [5]
Ecto-5'-nucleotidase (CD73)	AMP	Less Affected [1] [4] [5]

As the data indicates, **ARL67156** exhibits weak competitive inhibition against human NTPDase1, NTPDase3, and NPP1, with K_i values in the low micromolar range.[\[1\]](#)[\[4\]](#) Notably, its inhibitory effect on NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase is significantly less pronounced.[\[1\]](#)[\[4\]](#)[\[5\]](#) This profile suggests that while not exclusively selective for NTPDase1, **ARL67156** can be a useful tool for distinguishing NTPDase1/3/NPP1 activity from that of other ectonucleotidases, particularly NTPDase2 and ecto-5'-nucleotidase.

Ectonucleotidase Signaling Pathway and ARL67156 Inhibition

The following diagram illustrates the canonical ectonucleotidase signaling pathway and the point of inhibition by **ARL67156**. Extracellular ATP is sequentially hydrolyzed to ADP, AMP, and finally adenosine, with each step catalyzed by specific ectonucleotidases. Adenosine then acts on P1 (adenosine) receptors to elicit various physiological responses.





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- To cite this document: BenchChem. [Evaluating the selectivity of ARL67156 for NTPDase1 over other ectonucleotidases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1142884#evaluating-the-selectivity-of-arl67156-for-ntpdase1-over-other-ectonucleotidases>]

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